4-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
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Overview
Description
Scientific Research Applications
Anticonvulsant Potential
Researchers at the National University of Pharmacy (NUPh) have demonstrated the potential of 1,3,4-thiadiazole derivatives as anticonvulsants. A specific derivative, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, showed high anticonvulsive activity compared to the classic drug "Depakin" in a seizure model. This substance is under consideration for further preclinical studies (Sych et al., 2018).
Antimicrobial Properties
A study by Ameen and Qasir (2017) highlighted the synthesis of new 1,3,4-thiadiazole derivatives with potential antimicrobial properties. These derivatives were designed to combat various pathological conditions, including bacterial and fungal infections (Ameen & Qasir, 2017).
Photodynamic Therapy Application
Pişkin et al. (2020) explored the use of 1,3,4-thiadiazol-2-yl derivatives in photodynamic therapy, particularly for cancer treatment. They synthesized new compounds with high singlet oxygen quantum yield, which are crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Leishmanial Activity
Research on 1,3,4-thiadiazol-2-amines revealed their potential in treating Leishmaniasis. Tahghighi et al. (2012) synthesized a series of these compounds and found them effective against Leishmania major, particularly a 4-methylbenzyl analog, which showed significant activity against intracellular amastigotes (Tahghighi et al., 2012).
Anticancer Properties
1,3,4-thiadiazole derivatives have shown promise in anticancer research. Karakuş et al. (2018) synthesized compounds that exhibited marked anticancer activity against human colorectal and cervix carcinoma cell lines (Karakuş et al., 2018).
Antituberculosis Activity
Foroumadi et al. (2004) reported on 1,3,4-thiadiazole derivatives that demonstrated varying degrees of antituberculosis activity against Mycobacterium tuberculosis, indicating their potential as antituberculosis agents (Foroumadi et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O4S3/c1-7-3-4-9(5-10(7)22(25)26)12(24)17-14-20-21-15(29-14)27-6-11(23)16-13-19-18-8(2)28-13/h3-5H,6H2,1-2H3,(H,16,19,23)(H,17,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINNKJJOIMCSEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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